2-(2,6-Dichlorophenyl)acetyl chloride

Vue d'ensemble

Description

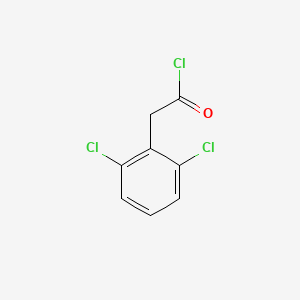

2-(2,6-Dichlorophenyl)acetyl chloride is an organic compound with the molecular formula C8H5Cl3O. It is a derivative of acetyl chloride where the acetyl group is substituted with a 2,6-dichlorophenyl group. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(2,6-Dichlorophenyl)acetyl chloride can be synthesized through the reaction of 2,6-dichlorophenylacetic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) as a solvent.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and reaction time to prevent the formation of by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,6-Dichlorophenyl)acetyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-dichlorophenylacetic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

2,6-Dichlorophenylacetic Acid: Formed by hydrolysis

Applications De Recherche Scientifique

2-(2,6-Dichlorophenyl)acetyl chloride is used in various scientific research applications:

Mécanisme D'action

The mechanism of action of 2-(2,6-Dichlorophenyl)acetyl chloride is primarily related to its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, which is a key step in the synthesis of various compounds. In the context of pharmaceuticals, its derivatives, such as diclofenac, inhibit cyclooxygenase enzymes, thereby reducing the production of prostaglandins involved in inflammation and pain .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Dichlorophenylacetic Acid: The parent acid of 2-(2,6-Dichlorophenyl)acetyl chloride.

2,6-Dichlorobenzoyl Chloride: Another acyl chloride with similar reactivity but different applications.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and applications. Its ability to form derivatives like diclofenac highlights its importance in pharmaceutical synthesis .

Activité Biologique

2-(2,6-Dichlorophenyl)acetyl chloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of two chlorine atoms on the phenyl ring, which significantly influences its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Drugs |

|---|---|---|

| Staphylococcus aureus | 4 | Comparable to penicillin |

| Escherichia coli | 8 | Less effective than ampicillin |

| Pseudomonas aeruginosa | 16 | Effective but less than chloramphenicol |

These results suggest that the compound could be a viable candidate for developing new antimicrobial agents, especially considering the rising resistance to traditional antibiotics .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, one study reported a significant reduction in cell viability in Caco-2 colon cancer cells with an IC50 value of approximately 20 µM .

The mechanism of action appears to involve the modulation of specific signaling pathways associated with cancer cell growth and survival. The compound may induce apoptosis by interacting with cellular receptors or enzymes involved in cell cycle regulation .

The biological activity of this compound can be attributed to its ability to bind to specific enzymes or receptors within microbial or cancerous cells. This binding can inhibit crucial biochemical pathways:

- Antimicrobial Action : It is believed that the dichloro substitution enhances the lipophilicity of the compound, allowing better penetration into bacterial cells and increased interaction with microbial targets .

- Anticancer Action : The compound may inhibit key enzymes involved in tumor growth or modulate signaling pathways that promote apoptosis in cancer cells .

Case Studies

Several studies have evaluated the biological activity of derivatives based on this compound:

- Antibacterial Study : A comparative analysis was conducted on various sulfonamide derivatives synthesized from this compound. Results showed enhanced antibacterial properties compared to standard antibiotics .

- Anticancer Study : In vitro studies on human cancer cell lines demonstrated that certain derivatives exhibited significant cytotoxic effects, particularly against breast and colon cancer cells .

Propriétés

IUPAC Name |

2-(2,6-dichlorophenyl)acetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRDBQGBQYINBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.